Boc-Val-OSu

Catalog No.
S1892082
CAS No.
3392-12-9
M.F
C14H22N2O6
M. Wt
314.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Val-OSu

CAS Number

3392-12-9

Product Name

Boc-Val-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C14H22N2O6

Molecular Weight

314.33 g/mol

InChI

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20)

InChI Key

POBDBYGSGKMZPH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Description

The exact mass of the compound tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Peptide synthesis

Boc-Val-OSu is a key building block for the synthesis of peptides containing the amino acid L-valine. The presence of the tert-butyl (Boc) protecting group safeguards the valine's amino group during peptide chain formation reactions. The N-hydroxysuccinimide (OSu) ester moiety acts as an activated leaving group, facilitating its reaction with the free amino group of another amino acid or peptide chain to form an amide bond [1]. This specific property makes Boc-Val-OSu a crucial tool in the construction of complex peptides with desired sequences for various research applications [1].

Here's a reference highlighting the use of Boc-Val-OSu in peptide synthesis: [1] Isidro-Carmona, M. et al. (2004). Formation of Peptide Bonds Using N-Hydroxysuccinimide Esters: Effect of the Amino Acid Sequence. The Journal of Organic Chemistry, 69(17), 5840-5849.

Solid-phase peptide synthesis (SPPS)

Boc-Val-OSu is well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides on a solid support. The Boc group ensures compatibility with the typical deprotection and coupling reactions employed in SPPS, allowing for the stepwise incorporation of L-valine into the growing peptide chain [2].

This reference discusses the application of Boc-Val-OSu in SPPS: [2] Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in solid-phase peptide synthesis. Fmoc and Boc Protection Strategies in Peptide Chemistry, 1-28.

Boc-Val-OSu, or Boc-L-Valine hydroxysuccinimide ester, is a derivative of the amino acid valine, specifically modified to include a tert-butoxycarbonyl (Boc) protecting group and a hydroxysuccinimide (OSu) moiety. Its molecular formula is C14H22N2O6C_{14}H_{22}N_{2}O_{6} with a molecular weight of approximately 314.33 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to form stable amide bonds with other amino acids or peptides, facilitating the construction of complex biomolecules .

Boc-Val-OSu does not have a direct mechanism of action as it's a building block for peptides. Peptides, however, play essential roles in biological systems, acting as hormones, enzymes, neurotransmitters, and structural components [].

  • Boc-Val-OSu may cause irritation upon contact with skin, eyes, or respiratory system []. Standard laboratory safety practices for handling chemicals should be followed when working with Boc-Val-OSu.
, notably:

  • Amide Bond Formation: The hydroxysuccinimide group allows Boc-Val-OSu to react with amines, resulting in the formation of stable amide bonds. This reaction is often employed in peptide synthesis where the Boc group can be removed under acidic conditions to yield free amines.
  • Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid or other acidic conditions, exposing the free amino group for further reactions .

Boc-Val-OSu can be synthesized through several methods:

  • Direct Esterification: Valine can be reacted with succinimidyl carbonate in the presence of a base to form Boc-Val-OSu. This method typically involves using solvents like dimethylformamide (DMF) and requires careful control of reaction conditions to achieve high yields.
  • Coupling Reactions: Boc-Val-OSu can also be synthesized by coupling Boc-L-valine with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for reaction with amines .

Boc-Val-OSu is widely used in:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Drug Development: Its derivatives are explored for potential therapeutic agents due to their ability to form specific peptide sequences that may have biological significance.
  • Bioconjugation: The compound is utilized in bioconjugation strategies to attach peptides to various biomolecules or surfaces for applications in diagnostics and therapeutics .

Studies on Boc-Val-OSu focus on its interactions during peptide synthesis, particularly its reactivity with various amines and other functional groups. Research indicates that Boc-Val-OSu shows high efficiency in forming stable amide bonds under mild conditions, making it suitable for synthesizing complex peptides without significant side reactions .

Several compounds are structurally similar to Boc-Val-OSu, including:

Compound NameStructure/FunctionalityUnique Features
Boc-Ala-OSuSimilar structure with alanine instead of valineUsed for synthesizing alanine-containing peptides
Boc-Leu-OSuContains leucine; used in similar applicationsLeucine's bulkiness may affect peptide folding
Fmoc-Val-OHValine derivative with a different protecting groupFmoc group allows for different deprotection strategies

Boc-Val-OSu is unique due to its combination of the tert-butoxycarbonyl protecting group and hydroxysuccinimide ester functionality, which allows for selective reactions that are beneficial in peptide synthesis compared to other protecting groups like Fmoc or benzyl .

The development of N-hydroxysuccinimide esters represents a crucial milestone in the evolution of peptide synthesis methodologies. The foundations of this chemistry were established through pioneering work in the mid-20th century that sought to overcome the limitations of existing carboxylic acid activation methods. In 1955, Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial step, which led to the exploration of various activated esters for peptide bond formation. This breakthrough demonstrated the potential for using activated ester intermediates to facilitate efficient coupling reactions under relatively mild conditions.

The direct precursors to N-hydroxysuccinimide esters emerged in 1961 when Nefkens and Tesser introduced N-hydroxyphthalimide activated esters. These compounds exhibited enhanced reactivity compared to simple esters while maintaining reasonable stability for isolation and storage. Building upon this foundation, Anderson and co-workers developed N-hydroxysuccinimide esters in 1963, introducing a new class of activated esters that would become instrumental in peptide synthesis. The Anderson group's work demonstrated that N-hydroxysuccinimide esters possessed the crucial advantage of forming water-soluble byproducts under neutral conditions, making them highly versatile in synthetic applications.

The historical significance of N-hydroxysuccinimide esters extends beyond their immediate synthetic utility. These compounds emerged during a period of intense innovation in peptide chemistry, when researchers were grappling with the challenges of forming peptide bonds efficiently while avoiding racemization and side reactions. The development of N-hydroxysuccinimide esters represented a convergence of organic chemistry principles with practical synthetic needs, establishing a methodology that would prove essential for the subsequent development of automated peptide synthesis. The shelf-stable nature and reactivity under mild conditions of these esters made them particularly convenient for amide bond formation, especially in the synthesis of highly functionalized compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

314.14778643 g/mol

Monoisotopic Mass

314.14778643 g/mol

Heavy Atom Count

22

Sequence

V

Wikipedia

Tert-Butoxycarbonyl-L-valine N-hydroxysuccinimide ester

Dates

Modify: 2023-08-16

Explore Compound Types